molecular formula C16H24ClNOS B13776477 1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride CAS No. 67239-15-0

1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride

Cat. No.: B13776477
CAS No.: 67239-15-0
M. Wt: 313.9 g/mol
InChI Key: OFGJGABBWLFNFM-UHFFFAOYSA-N
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Description

1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring, a phenyl group, and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioester group into a sulfoxide or sulfone.

    Reduction: Reduction reactions can be used to convert the thioester group into a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioester linkage, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it distinct from other similar compounds that may lack this structural feature.

Properties

CAS No.

67239-15-0

Molecular Formula

C16H24ClNOS

Molecular Weight

313.9 g/mol

IUPAC Name

diethyl-[2-(1-phenylcyclopropanecarbonyl)sulfanylethyl]azanium;chloride

InChI

InChI=1S/C16H23NOS.ClH/c1-3-17(4-2)12-13-19-15(18)16(10-11-16)14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3;1H

InChI Key

OFGJGABBWLFNFM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCSC(=O)C1(CC1)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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